molecular formula C15H14Cl2F3N3O B287004 4-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

4-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

Cat. No. B287004
M. Wt: 380.2 g/mol
InChI Key: SPSYPOQEGZMQJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, also known as CPTP, is a chemical compound that has gained considerable attention in the scientific research community due to its potential therapeutic applications. CPTP belongs to the class of pyrazole carboxamide compounds, which have been shown to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide involves the inhibition of several key enzymes and signaling pathways that are involved in the development and progression of various diseases. 4-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a critical role in inflammation and cancer.
Biochemical and Physiological Effects:
4-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been shown to exhibit several biochemical and physiological effects such as anti-inflammatory, analgesic, and antipyretic activities. 4-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has also been shown to inhibit the production of prostaglandins, which are known to play a critical role in the development and progression of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 4-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide in lab experiments include its potent biological activity, relatively low toxicity, and ease of synthesis. However, the limitations of using 4-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide in lab experiments include its limited solubility in aqueous solutions and its potential for off-target effects.

Future Directions

There are several future directions for the research and development of 4-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more potent and selective analogs of 4-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide for the treatment of specific diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of 4-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide and its potential for clinical applications.

Synthesis Methods

The synthesis of 4-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide involves the reaction of 4-chloro-3-(trifluoromethyl)benzaldehyde with 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to yield the final compound.

Scientific Research Applications

4-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Several studies have shown that 4-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide exhibits potent anticancer activity by inhibiting the growth and proliferation of cancer cells.

properties

Product Name

4-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

Molecular Formula

C15H14Cl2F3N3O

Molecular Weight

380.2 g/mol

IUPAC Name

4-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methyl-5-propylpyrazole-3-carboxamide

InChI

InChI=1S/C15H14Cl2F3N3O/c1-3-4-11-12(17)13(23(2)22-11)14(24)21-8-5-6-10(16)9(7-8)15(18,19)20/h5-7H,3-4H2,1-2H3,(H,21,24)

InChI Key

SPSYPOQEGZMQJY-UHFFFAOYSA-N

SMILES

CCCC1=NN(C(=C1Cl)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C

Canonical SMILES

CCCC1=NN(C(=C1Cl)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C

Origin of Product

United States

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